2-(1H-Indol-3-ylsulfanyl)-ethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

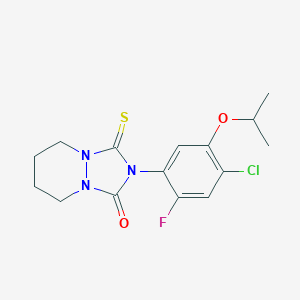

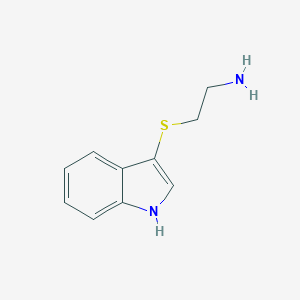

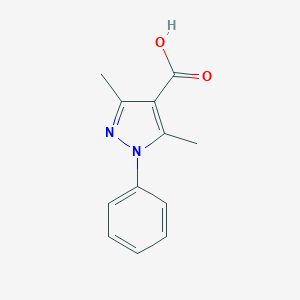

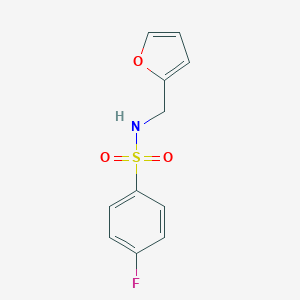

“2-(1H-Indol-3-ylsulfanyl)-ethylamine” is a chemical compound with the molecular formula C10H12N2S . It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse pharmacological properties .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an indole ring, an ethylamine group, and a sulfanyl group . The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm³, a boiling point of 454.6±25.0 °C at 760 mmHg, and a flash point of 228.7±23.2 °C . It also has certain molecular properties such as a molar refractivity of 74.6±0.4 cm³ and a polar surface area of 67 Ų .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Techniques

2-(1H-Indol-3-ylsulfanyl)-ethylamine serves as a precursor in novel synthetic routes, enabling the creation of complex organic compounds. For instance, it has been utilized in the synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]indoles through condensation reactions, showcasing its utility in generating novel heterocyclic structures with potentially significant biological activities (Katritzky et al., 2003).

Metal Complex Formation

This compound also plays a critical role in the formation of metal complexes. Research demonstrates its application in preparing transition metal complexes, which are characterized by unique geometries and have potential applications in catalysis and materials science (KhiderHussain Al-Daffaay, 2022).

Antimicrobial and Antiviral Activities

In the field of medicinal chemistry, derivatives of this compound have been explored for their antimicrobial and antiviral properties. Studies show that these derivatives exhibit significant activity against various pathogens, including Gram-positive cocci and HIV-1, indicating their potential as therapeutic agents (G. Sanna et al., 2018).

Antimicrobial Activity Enhancement

Further research into this compound derivatives has revealed their utility in enhancing the antimicrobial activity of existing drugs. Compounds synthesized from this chemical have been found to inhibit efflux pumps in drug-resistant bacterial strains, thus restoring the effectiveness of antibiotics against these hard-to-treat infections (A. Héquet et al., 2014).

Hydroamination and Molecular Modification

The compound's reactivity further extends to hydroamination reactions, facilitating the synthesis of amino derivatives of indoles. This capability opens avenues for the creation of novel compounds with potential pharmaceutical applications, highlighting the versatility of this compound in synthetic organic chemistry (L. Sobenina et al., 2010).

Zukünftige Richtungen

Indole derivatives, including “2-(1H-Indol-3-ylsulfanyl)-ethylamine”, have diverse biological activities and immense potential for further exploration for therapeutic possibilities . They could be synthesized into hybrid molecules to combine the properties of different compounds . Future research could also focus on their potential as inhibitors against various viruses .

Wirkmechanismus

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

A related compound, 2-((1h-indol-3-yl)thio/sulfinyl)-n-pheny acetamide, has been found to inhibit the replication of the human respiratory syncytial virus (rsv) in vitro . One derivative worked as an inhibitor of membrane fusion, while another functioned at the stage of RSV genome replication/transcription .

Biochemical Pathways

Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that 2-(1H-Indol-3-ylsulfanyl)-ethylamine might also be involved in tryptophan metabolism or other indole-related biochemical pathways.

Result of Action

Related indole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemische Analyse

Biochemical Properties

Indole derivatives are known to play a significant role in cell biology . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(1H-Indol-3-ylsulfanyl)-ethylamine is not well-defined. Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c11-5-6-13-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,5-6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCPVVSHZUUUCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365918 |

Source

|

| Record name | 2-(1H-Indol-3-ylsulfanyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61021-52-1 |

Source

|

| Record name | 2-(1H-Indol-3-ylthio)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61021-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Indol-3-ylsulfanyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione](/img/structure/B180862.png)

![2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B180877.png)

![Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]-](/img/structure/B180879.png)